Azido-PEG3-Maleimide Azido-PEG3-Maleimide Azido-PEG3-Maleimide is a PEG derivative containing an azide group and maleimide group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Brand Name: Vulcanchem
CAS No.: 1858264-36-4
VCID: VC0520240
InChI: InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21)
SMILES: C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C15H23N5O6
Molecular Weight: 369.38

Azido-PEG3-Maleimide

CAS No.: 1858264-36-4

Cat. No.: VC0520240

Molecular Formula: C15H23N5O6

Molecular Weight: 369.38

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG3-Maleimide - 1858264-36-4

Specification

CAS No. 1858264-36-4
Molecular Formula C15H23N5O6
Molecular Weight 369.38
IUPAC Name N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Standard InChI InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21)
Standard InChI Key OGSSEPXEBBNVGN-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Azido-PEG3-Maleimide (C₁₅H₂₃N₅O₆) has a molecular weight of 369.37 g/mol and features two reactive functional groups: an azide group and a maleimide group, connected by a triethylene glycol spacer . The compound appears as a colorless to slightly yellow oil in its pure form .

The structure features:

  • An azide terminal group (N₃) for click chemistry reactions

  • A polyethylene glycol (PEG) chain with three ethylene glycol units

  • A maleimide functional group for thiol-specific reactions

Table 1: Physical and Chemical Properties of Azido-PEG3-Maleimide

PropertyValue
Chemical FormulaC₁₅H₂₃N₅O₆
Molecular Weight369.37 g/mol
Physical StateColorless to slightly yellow oil
SolubilitySoluble in DMSO, DMF, DCM
Storage Recommendation-20°C
Shelf LifeAt least 12 months when stored properly

Synthesis and Preparation

The synthesis of Azido-PEG3-Maleimide typically involves the reaction between Azido-PEG3-amine and Maleimide-NHS ester . The preparation process requires careful handling under controlled conditions:

Standard Laboratory Preparation

  • Azido-PEG3-amine (appearing as slightly yellow oil) is dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) .

  • This solution is then added to Maleimide-NHS ester (appearing as an off-white to grey solid) under a dry atmosphere, preferably nitrogen .

  • The mixture is stirred or shaken for approximately 30 minutes at room temperature .

  • The progress of this reaction can be monitored using thin-layer chromatography (TLC) .

Table 2: Recommended Solvent Volumes for Preparation

Kit SizeSolvent Amount
25 mg1 mL
100 mg2.5 mL
1000 mg25 mL

Mechanism of Action

Azido-PEG3-Maleimide offers dual reactivity through its two functional groups:

Azide Group Reactivity

The azide terminal participates in copper-free click chemistry reactions, particularly with alkyne-containing compounds . This reaction forms stable triazole linkages, enabling the connection of the PEG-maleimide portion to alkyne-functionalized surfaces or molecules .

Maleimide Group Reactivity

The maleimide group reacts specifically with thiol (-SH) groups present in cysteine residues of proteins and peptides through a Michael addition mechanism . This reaction forms stable thioether bonds, allowing for site-specific protein modification.

The dual-functional nature of this compound makes it particularly valuable for connecting two different types of molecules in a controlled and specific manner.

Applications in Research and Development

Azido-PEG3-Maleimide has found extensive applications across multiple scientific disciplines:

Bioconjugation

The compound serves as an essential linking agent for connecting biomolecules such as proteins and antibodies to other molecules . The azide group enables click chemistry reactions while the maleimide group provides specificity for thiol-containing biomolecules, creating a powerful tool for developing targeted therapies and diagnostics .

Drug Delivery Systems

The PEG component enhances solubility and biocompatibility, making Azido-PEG3-Maleimide ideal for creating drug delivery systems . These systems improve the stability and efficacy of therapeutic agents by allowing for controlled release and targeting of specific tissues .

Fluorescent Labeling

Researchers utilize this compound to attach fluorescent tags to biomolecules, enabling the study of cellular processes and interactions through real-time imaging applications . This capability is crucial for understanding protein dynamics within living systems.

Surface Modification

Azido-PEG3-Maleimide is employed in modifying surfaces of materials such as nanoparticles and implants . As demonstrated in research using sum frequency generation (SFG) spectroscopy, this compound can be attached to alkyne-derivatized surfaces through click chemistry to create maleimide-terminated self-assembled monolayers (SAMs) . These modifications improve the interaction of materials with biological systems, enhancing their performance in medical applications .

Diagnostics Development

The compound plays a crucial role in developing diagnostic tools such as biosensors, where precise labeling and detection of biomolecules are necessary for accurate results . The specificity of its dual reactive groups enables highly sensitive detection systems.

Research Findings and Characterization

Experimental characterization of Azido-PEG3-Maleimide and its derivatives has been conducted using various analytical techniques:

Surface Characterization Studies

Research using Sum Frequency Generation (SFG) spectroscopy has shown that when Azido-PEG3-Maleimide is attached to alkyne-terminated self-assembled monolayers (SAMs) through click chemistry, it creates maleimide-terminated surfaces that can be further functionalized .

In these studies, a peak at approximately 1710 cm⁻¹ was observed in both ssp and ppp SFG spectra from the maleimide-terminated SAM surface in phosphate buffer . After fitting the spectra, the peak center was measured at 1711 cm⁻¹ .

X-ray Photoelectron Spectroscopy Analysis

X-ray Photoelectron Spectroscopy (XPS) analysis has confirmed the presence of large amounts of C-O bonds in both azido-PEG3-maleimide and azido-PEG3-alcohol linkers . Angular-resolved XPS further confirmed the increase in the number of C=O bonds after coupling the azido-PEG3-Maleimide linkers to alkyne-terminated surfaces .

Comparison with Related Compounds

Understanding the relationship between Azido-PEG3-Maleimide and similar compounds provides context for its specific applications:

PEG Length Variations

The PEG chain length affects the compound's properties and applications:

  • Shorter chains (e.g., Azido-PEG2-Maleimide) provide less spacing and flexibility

  • Longer chains (e.g., Azido-PEG4-Maleimide) offer increased spacing and potentially improved solubility

Functional Group Variations

Compounds with different functional groups include:

  • Azido-PEG3-alcohol: Used for different surface modifications as seen in XPS studies

  • Other variations with different reactive groups instead of maleimide offer alternative conjugation chemistries

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